
1-(3-Bromophenyl)-2,2,2-trifluoroethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds involves simple procedures that can potentially be adapted for the synthesis of 1-(3-Bromophenyl)-2,2,2-trifluoroethanamine. For instance, a novel fluorinated aromatic diamine was synthesized and used to prepare a series of fluorinated polyimides . Additionally, the reaction of α-bromo enones with 1,2-diamines in trifluoroethanol suggests a potential pathway for introducing the trifluoromethyl group into a compound . The synthesis of 1-alkynyl(aryl)-λ3-bromanes via BF3-catalyzed ligand exchange also provides a method that could be relevant for the synthesis of brominated and fluorinated compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the structure of tert-butylethynylbromane was established by single-crystal X-ray analysis . This suggests that similar analytical methods could be used to determine the molecular structure of this compound once synthesized.
Chemical Reactions Analysis
The chemical reactions involving fluorinated compounds are diverse. The presence of the trifluoromethyl group can significantly influence the reaction path, as demonstrated in the synthesis of 3-trifluoromethylated piperazin-2-ones . Bromine trifluoride has been used for various selective reactions, including the construction of the trifluoromethyl (CF3) group, which is relevant to the compound of interest .
Physical and Chemical Properties Analysis
Fluorinated compounds often exhibit unique physical and chemical properties. For example, fluorinated polyimides derived from related diamines showed good solubility in polar solvents, low moisture adsorption, low dielectric constant, and excellent thermal stability . These properties suggest that this compound may also possess similar characteristics due to the presence of fluorinated groups.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications : A related compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, demonstrates significant potential in clinical applications for emesis and depression due to its high affinity as an h-NK(1) receptor antagonist (Harrison et al., 2001).
Kinetic Studies of Oxidation Reactions : The kinetics of the oxidation of various secondary alcohols, including 1-(3-bromophenyl)-2,2,2-trifluoroethanol, have been extensively studied. This research is crucial for understanding the chemical behavior of these compounds under different conditions (Norcross et al., 1997).
Development of Polyimides for Industrial Applications : Novel fluorinated aromatic diamine monomers, closely related to 1-(3-Bromophenyl)-2,2,2-trifluoroethanamine, have been synthesized for the production of new fluorine-containing polyimides. These polyimides exhibit excellent thermal stability and mechanical properties, making them ideal for various industrial applications (Yin et al., 2005).
Material Science and Luminescent Applications : The compound has been utilized in the synthesis of luminescent covalent-organic polymers, which show potential for use in detecting explosives and small organic molecules. This research opens avenues for developing new materials with specific sensing capabilities (Xiang & Cao, 2012).
Optical and Electronic Applications : Research on the synthesis and properties of fluorinated polyimides, derived from compounds similar to this compound, highlights their potential in optical and electronic applications due to their low dielectric constants and high optical transparency (Tao et al., 2009).
Therapeutic Applications in Cancer Treatment : A novel bromophenol derivative, related to this compound, has shown promising results in inducing cell cycle arrest and apoptosis in lung cancer cells. This demonstrates the potential of bromophenol derivatives in developing new anticancer drugs (Guo et al., 2018).
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-2,2,2-trifluoroethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOABZOPYZNWCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

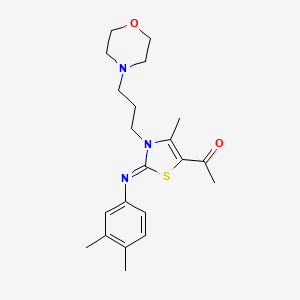
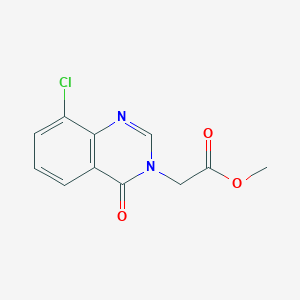
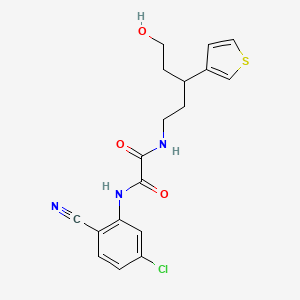
![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2530338.png)
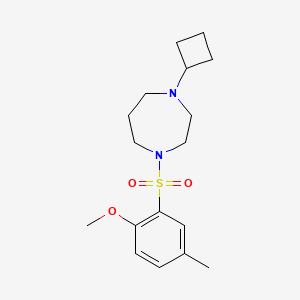

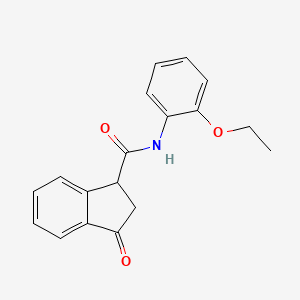
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2530343.png)
![8-methyl-N-propylbenzo[b]oxepine-4-carboxamide](/img/structure/B2530346.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2530348.png)
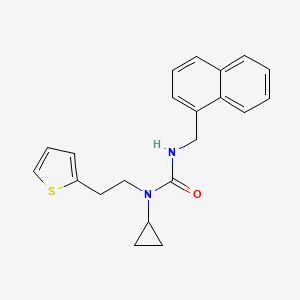
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2530354.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530355.png)
![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2530356.png)